Cas no 87779-78-0 (3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one)

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one structure
87779-78-0 structure
Product Name:3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Numero CAS:87779-78-0
MF:C11H11BrO
MW:239.108442544937
MDL:MFCD11036254
CID:708944
PubChem ID:10610018
Update Time:2024-10-26

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
    • 5H- Benzocyclohepten-5-one, 3-bromo-6,7,8,9-tetrahydro-
    • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
    • 3-Bromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one
    • 5H-Benzocyclohepten-5-one, 3-bromo-6,7,8,9-tetrahydro-
    • 3-bromo-6,7,8,9-tetrahydro-benzocyclohepten-5-one
    • 5H-Benzocyclohepten-5-one,3-bromo-6,7,8,9-tetrahydro-
    • BBLCBJCONMZHBE-UHFFFAOYSA-N
    • 3967AC
    • WT81923
    • ST24041936
    • 3-bromo-6,7,8,9-tetrahydro-5h-benzocyc
    • 3-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (ACI)
    • DB-014255
    • DS-17454
    • 3-BROMO-6,7,8,9-TETRA HYDRO-5H-BENZO[7]ANNULEN-5-ONE
    • MFCD11036254
    • AKOS012023520
    • SB39295
    • SCHEMBL3006544
    • Z1008431016
    • DTXSID30442494
    • 3-Bromo-6 pound not7 pound not8 pound not9-tetrahydro-5H-benzo[7]annulen-5-one
    • CS-0130110
    • N12907
    • C11H11BrO
    • SY114385
    • 87779-78-0
    • EN300-178596
    • MDL: MFCD11036254
    • Inchi: 1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
    • Chiave InChI: BBLCBJCONMZHBE-UHFFFAOYSA-N
    • Sorrisi: O=C1CCCCC2C1=CC(=CC=2)Br

Proprietà calcolate

  • Massa esatta: 237.99933g/mol
  • Massa monoisotopica: 237.99933g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 202
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • XLogP3: 3.3

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.434
  • Punto di fusione: No data available
  • Punto di ebollizione: 328 ºC
  • Punto di infiammabilità: 92 ºC
  • Indice di rifrazione: 1.58
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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87779-78-0 98%
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Fluorochem
226343-250mg
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Fluorochem
226343-1g
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RW359-50mg
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87779-78-0 98%
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Chemenu
CM154022-250mg
3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
87779-78-0 95+%
250mg
$208 2022-05-27

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 90 °C; 1 h, 90 °C
1.2 Reagents: Water ;  cooled; heated
Riferimento
Diverse modifications of the 4-methylphenyl moiety of TAK-779 by late-stage Suzuki-Miyaura cross-coupling
Junker, Anna; et al, Organic & Biomolecular Chemistry, 2014, 12(1), 177-186

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol ;  12 h, rt → 200 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 90 °C; 1 h, 90 °C
2.2 Reagents: Water ;  cooled; heated
Riferimento
Diverse modifications of the 4-methylphenyl moiety of TAK-779 by late-stage Suzuki-Miyaura cross-coupling
Junker, Anna; et al, Organic & Biomolecular Chemistry, 2014, 12(1), 177-186

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ;  0 °C; 30 min, 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid ,  Water ;  cooled; heated
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  6 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol ;  12 h, rt → 200 °C
2.2 Reagents: Water ;  cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 90 °C; 1 h, 90 °C
3.2 Reagents: Water ;  cooled; heated
Riferimento
Diverse modifications of the 4-methylphenyl moiety of TAK-779 by late-stage Suzuki-Miyaura cross-coupling
Junker, Anna; et al, Organic & Biomolecular Chemistry, 2014, 12(1), 177-186

Metodo di produzione 4

Condizioni di reazione
1.1 2 h, 130 °C; 130 °C → 100 °C; 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Riferimento
Exploring the NCS-382 Scaffold for CaMKIIα modulation: synthesis, pharmacology and biophysical characterization of Ph-HTBA as a novel high-affinity brain-penetrant stabilizer of the CaMKIIα hub domain
Tian, Yongsong; et al, ChemRxiv, 2022, 1, 1-67

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid
Riferimento
3,4-Benzotropolone and related compounds. V. Bromo- and hydroxy-2,3-benzotropones
Ebine, Seiji; et al, Bulletin of the Chemical Society of Japan, 1968, 41(12), 2942-8

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight
2.1 2 h, 130 °C; 130 °C → 100 °C; 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Riferimento
Exploring the NCS-382 Scaffold for CaMKIIα modulation: synthesis, pharmacology and biophysical characterization of Ph-HTBA as a novel high-affinity brain-penetrant stabilizer of the CaMKIIα hub domain
Tian, Yongsong; et al, ChemRxiv, 2022, 1, 1-67

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → -78 °C; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight
3.1 2 h, 130 °C; 130 °C → 100 °C; 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Riferimento
Exploring the NCS-382 Scaffold for CaMKIIα modulation: synthesis, pharmacology and biophysical characterization of Ph-HTBA as a novel high-affinity brain-penetrant stabilizer of the CaMKIIα hub domain
Tian, Yongsong; et al, ChemRxiv, 2022, 1, 1-67

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Aluminum chloride
1.2 Reagents: Bromine
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
A convenient synthesis of mono- and polyhalogenated benzocyclanones
Cornelius, Lyndon A. M.; et al, Synthetic Communications, 1994, 24(19), 2777-88

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Raw materials

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Preparation Products

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:87779-78-0)3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Numero d'ordine:A849603
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:25
Prezzo ($):255.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87779-78-0)3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
A849603
Purezza:99%
Quantità:1g
Prezzo ($):255.0
Email